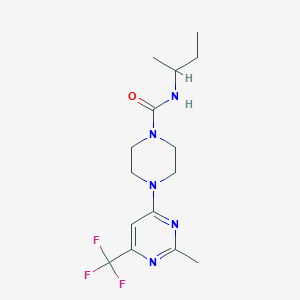
N-(sec-butyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(sec-butyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C15H22F3N5O and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality N-(sec-butyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(sec-butyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents were synthesized. These compounds showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antineoplastic Applications
Flumatinib, an antineoplastic tyrosine kinase inhibitor, was studied for its metabolism in chronic myelogenous leukemia patients. This research aimed at understanding the main metabolic pathways of flumatinib in humans, offering insights into the drug's pharmacokinetics and potential modifications for improved efficacy (Gong et al., 2010).
Polymeric Materials
Polyamides containing uracil and adenine were synthesized, providing new materials with potential applications in biotechnology and material science. These polymers, soluble in water, could have applications in drug delivery systems and biocompatible materials (Hattori & Kinoshita, 1979).
Potential Antipsychotic Agents
Heterocyclic carboxamides were synthesized and evaluated as potential antipsychotic agents. They showed promising in vitro and in vivo activities, suggesting their potential in treating psychiatric disorders with reduced side effects (Norman et al., 1996).
Antimicrobial Agents
Novel pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and screened for antimicrobial activity. Some compounds showed potent inhibitory activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (Krishnamurthy et al., 2011).
Anti-inflammatory Activity
Ibuprofen analogs were synthesized and evaluated for their anti-inflammatory activity. Some compounds showed potent activity, suggesting their potential as therapeutic agents for treating inflammation (Rajasekaran et al., 1999).
properties
IUPAC Name |
N-butan-2-yl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N5O/c1-4-10(2)19-14(24)23-7-5-22(6-8-23)13-9-12(15(16,17)18)20-11(3)21-13/h9-10H,4-8H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCPQZZWOVDGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

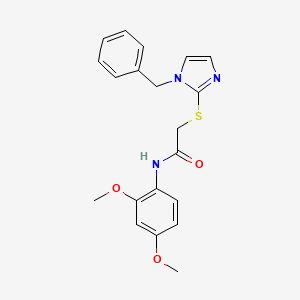
![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2509516.png)
![6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2509517.png)

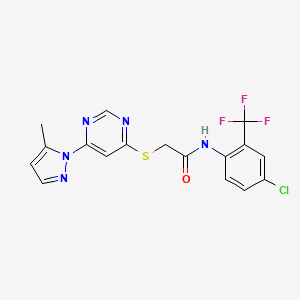

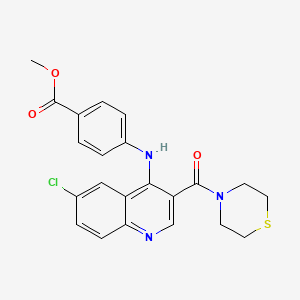

![[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2509528.png)
![3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509530.png)
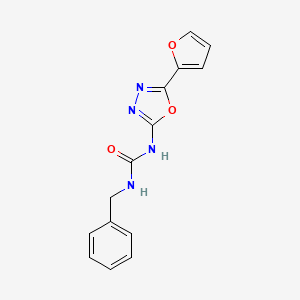
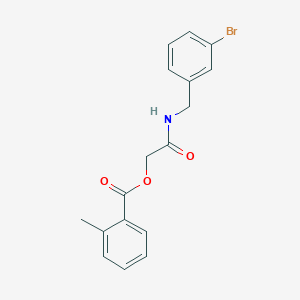

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509536.png)